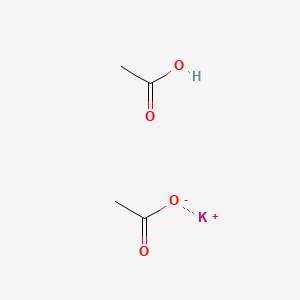
Potassium hydrogen diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydrogen diacetate, also known as potassium diacetate, is a chemical compound with the formula KH(OOCCH₃)₂. It is a potassium salt of acetic acid and is commonly used as a food additive with the E number E261. This compound is known for its preservative and acidity-regulating properties, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium hydrogen diacetate can be synthesized by treating a potassium-containing base, such as potassium hydroxide or potassium carbonate, with acetic acid. The reaction is an acid-base neutralization reaction:
CH3COOH+KOH→KH(OOCCH3)2+H2O
This reaction typically occurs under mild conditions at room temperature .
Industrial Production Methods
In industrial settings, this compound is produced by a similar neutralization process, where large-scale reactors are used to mix potassium hydroxide and acetic acid. The resulting solution is then concentrated and crystallized to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium hydrogen diacetate primarily undergoes acid-base reactions due to its acidic nature. It can also participate in substitution reactions where the acetate groups can be replaced by other functional groups.
Common Reagents and Conditions
Acid-Base Reactions: Reacts with strong bases like sodium hydroxide to form sodium acetate and potassium hydroxide.
Substitution Reactions: Can react with halogens or other electrophiles to form substituted acetates.
Major Products Formed
Acid-Base Reactions: Sodium acetate and potassium hydroxide.
Substitution Reactions: Various substituted acetates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Potassium hydrogen diacetate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent and a reagent in various chemical reactions.
Biology: Employed in metabolic assays to measure enzyme activities and metabolic rates.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized as a preservative and acidity regulator in food products, and as a deicing agent for airport runways
Wirkmechanismus
The mechanism of action of potassium hydrogen diacetate involves its ability to dissociate into potassium ions and acetate ions in solution. The acetate ions can act as a buffer, maintaining the pH of the solution. In biological systems, the potassium ions play a crucial role in maintaining cellular functions, including neurotransmission, muscle contraction, and heart function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Acetate: Similar in structure but contains only one acetate group. Used as a food additive and deicing agent.
Sodium Diacetate: Sodium salt of acetic acid, used as a preservative and flavoring agent in food products
Uniqueness
Potassium hydrogen diacetate is unique due to its dual acetate groups, which enhance its buffering capacity and preservative properties compared to potassium acetate. Its ability to act as both a preservative and an acidity regulator makes it versatile in various applications .
Eigenschaften
CAS-Nummer |
4251-29-0 |
|---|---|
Molekularformel |
C4H8KO4+ |
Molekulargewicht |
159.20 g/mol |
IUPAC-Name |
potassium;acetic acid |
InChI |
InChI=1S/2C2H4O2.K/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1 |
InChI-Schlüssel |
FHUOTRMCFQTSOA-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)[O-].[K+] |
Kanonische SMILES |
CC(=O)O.CC(=O)O.[K+] |
Key on ui other cas no. |
4251-29-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















